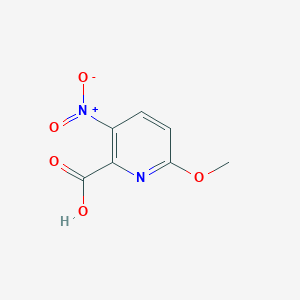

6-Methoxy-3-nitro-pyridine-2-carboxylic acid

Overview

Description

“6-Methoxy-3-nitro-pyridine-2-carboxylic acid” is a compound with the molecular weight of 198.1348 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

Physical And Chemical Properties Analysis

“6-Methoxy-3-nitro-pyridine-2-carboxylic acid” is slightly soluble in water . Its density and boiling point are not directly available from the search results.

Scientific Research Applications

-

Synthesis of Trifluoromethylpyridines

- Field : Agrochemical and Pharmaceutical Industries

- Application : 6-Methoxy-3-nitro-pyridine-2-carboxylic acid is used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives . These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Method : The exact method of how 6-Methoxy-3-nitro-pyridine-2-carboxylic acid is used in the synthesis of TFMP is not specified in the source .

- Results : TFMP derivatives are currently used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Fine Chemical Intermediate

- Field : Chemical Industry

- Application : 6-Methoxy-3-nitro-pyridine-2-carboxylic acid is used as a fine chemical intermediate .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of using 6-Methoxy-3-nitro-pyridine-2-carboxylic acid as a fine chemical intermediate are not specified in the source .

-

Synthesis of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid amide

- Field : Chemical Synthesis

- Application : 6-Methoxy-3-nitro-pyridine-2-carboxylic acid is used in the synthesis of its amide derivative .

- Method : The specific method of how 6-Methoxy-3-nitro-pyridine-2-carboxylic acid is used in the synthesis of its amide derivative is not specified in the source .

- Results : The outcomes of using 6-Methoxy-3-nitro-pyridine-2-carboxylic acid in the synthesis of its amide derivative are not specified in the source .

-

Catalyst for Synthesis of Pyrazolo[3,4-b]quinolinones

- Field : Organic Chemistry

- Application : Pyridine-2-carboxylic acid, which is structurally similar to 6-Methoxy-3-nitro-pyridine-2-carboxylic acid, has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .

- Method : The reaction involves the multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .

- Results : The reaction regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) . The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .

-

Synthesis of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid amide

- Field : Chemical Synthesis

- Application : 6-Methoxy-3-nitro-pyridine-2-carboxylic acid is used in the synthesis of its amide derivative .

- Method : The specific method of how 6-Methoxy-3-nitro-pyridine-2-carboxylic acid is used in the synthesis of its amide derivative is not specified in the source .

- Results : The outcomes of using 6-Methoxy-3-nitro-pyridine-2-carboxylic acid in the synthesis of its amide derivative are not specified in the source .

-

Catalyst for Synthesis of Pyrazolo[3,4-b]quinolinones

- Field : Organic Chemistry

- Application : Pyridine-2-carboxylic acid, which is structurally similar to 6-Methoxy-3-nitro-pyridine-2-carboxylic acid, has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .

- Method : The reaction involves the multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .

- Results : The reaction regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) . The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .

properties

IUPAC Name |

6-methoxy-3-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-5-3-2-4(9(12)13)6(8-5)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVIGMSYIVCORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3-nitro-pyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Tert-butoxycarbonylaminomethyl)-spiro[2.4]heptane-1-carboxylic acid](/img/structure/B1473710.png)

![2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B1473712.png)

![2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol](/img/structure/B1473719.png)

![4-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1473722.png)

![tert-butyl 5-(6-phenylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473728.png)

![5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid](/img/structure/B1473732.png)